![molecular formula C18H19Cl2N3O2 B2468911 2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2320417-60-3](/img/structure/B2468911.png)
2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(2,4-dichlorobenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one, also known as DMXAA, is a small molecule drug that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Research on the enantioselective process for preparing CGRP receptor inhibitors showcases the development of stereoselective and economical synthesis methods for complex compounds. This highlights the potential of sophisticated synthesis strategies in creating targeted molecules for receptor modulation, potentially including compounds like the one (Reginald O. Cann et al., 2012).
Antiproliferative Activities
Studies on pyrimidine-piperazine conjugates with chromene and quinoline moieties reveal their potential in exhibiting antiproliferative activities against cancer cell lines. This suggests that compounds with piperazine structures could be designed for therapeutic purposes, focusing on their anti-cancer properties (I. Parveen et al., 2017).
Pharmacological Properties
The pharmacological exploration of 4-piperazino-5-methylthiopyrimidines indicates a variety of properties including antiemetic, tranquilizing, and analgesic effects. This underlines the versatility of piperazine and pyrimidine derivatives in drug development, offering a basis for investigating similar compounds for diverse pharmacological applications (G. Mattioda et al., 1975).
Crystal Structure Analysis
Crystallographic studies provide detailed insights into the molecular structures of compounds, aiding in the understanding of their physical and chemical properties. Such analyses are crucial for the rational design of new materials and pharmaceuticals, potentially including the synthesis and application of the compound (N. Ullah, H. Stoeckli-Evans, 2021).
Molecular Interactions
Investigations into the molecular interactions of certain antagonists with receptors, as seen in cannabinoid receptor studies, underscore the importance of understanding how structural modifications affect binding affinity and activity. This knowledge can be applied to design compounds with specific receptor targeting capabilities (J. Shim et al., 2002).
Wirkmechanismus
Target of Action
Similar compounds have been known to exhibit a wide range of pharmacological activities and are often employed in the design of privileged structures in medicinal chemistry .
Biochemical Pathways
Similar compounds have been known to affect various biological and pharmaceutical activities .
Result of Action
Similar compounds have been known to exhibit diverse types of biological and pharmaceutical activities .
Eigenschaften
IUPAC Name |
2-[[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-12-2-5-17(24)23(21-12)11-13-6-8-22(9-7-13)18(25)15-4-3-14(19)10-16(15)20/h2-5,10,13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBSTJOLISWJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.